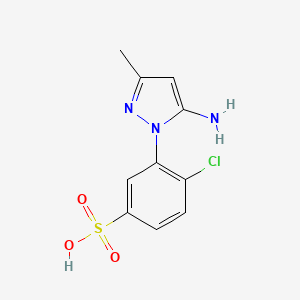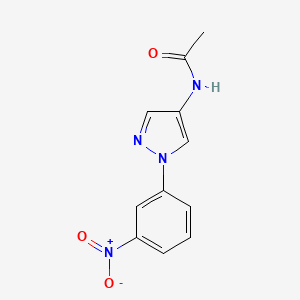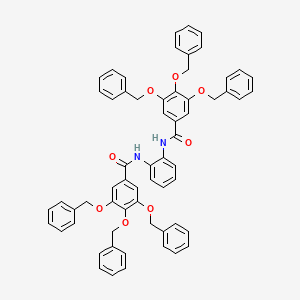
N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a complex organic compound with the following chemical formula:
- It consists of a central phenylene (benzene) ring connected to two identical side chains, each containing three benzamide units.
- The compound’s structure features multiple benzyl ether groups (benzyloxy) attached to the benzamide moieties.
- Due to its large size and intricate structure, it has various potential applications in both research and industry.
N,N’-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide): C80H136N2O8
.Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes may vary, one common approach involves the condensation of appropriate starting materials.
Reaction Conditions: The synthesis typically occurs under mild conditions, using suitable solvents and reagents.
Industrial Production: Large-scale production methods may involve optimization of reaction conditions, purification steps, and scalability.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but they often involve modifications of the benzamide or phenylene portions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies due to its unique structure.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound’s large size and functional groups make it useful for material science and polymer chemistry.
Wirkmechanismus
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular components.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of phenylene, benzamide, and benzyloxy groups sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other bis(benzamide) derivatives or phenylene-based structures.
Eigenschaften
CAS-Nummer |
651302-10-2 |
|---|---|
Molekularformel |
C62H52N2O8 |
Molekulargewicht |
953.1 g/mol |
IUPAC-Name |
3,4,5-tris(phenylmethoxy)-N-[2-[[3,4,5-tris(phenylmethoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C62H52N2O8/c65-61(51-35-55(67-39-45-21-7-1-8-22-45)59(71-43-49-29-15-5-16-30-49)56(36-51)68-40-46-23-9-2-10-24-46)63-53-33-19-20-34-54(53)64-62(66)52-37-57(69-41-47-25-11-3-12-26-47)60(72-44-50-31-17-6-18-32-50)58(38-52)70-42-48-27-13-4-14-28-48/h1-38H,39-44H2,(H,63,65)(H,64,66) |
InChI-Schlüssel |
GDFAUIZMLWBJBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5NC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


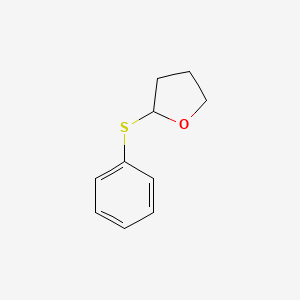
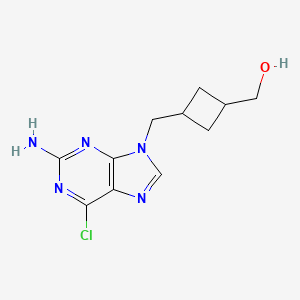
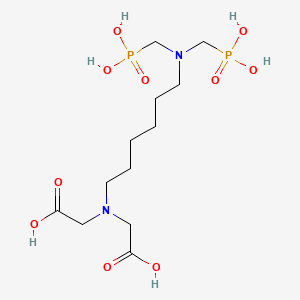
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)
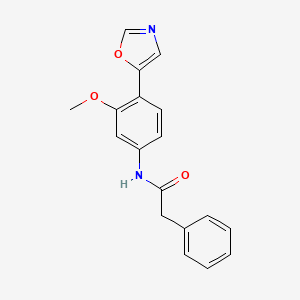
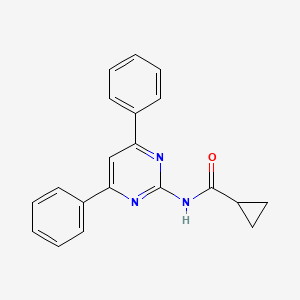
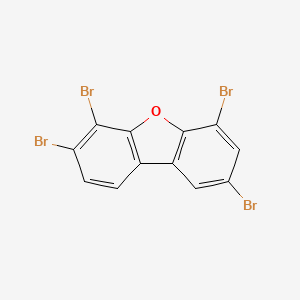
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
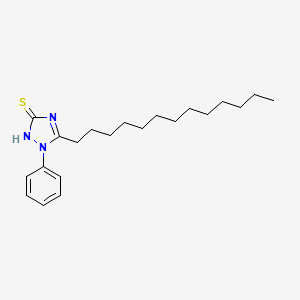
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)
